2-Chlorobenzyl 2H-chromene-3-carboxylate

Lipophilicity Drug-likeness ADME prediction

Secure a structurally non-fungible 2H-chromene-3-carboxylate derivative for your SAR campaigns. The ortho-chlorine on the benzyl ester constrains the conformational space differently than meta/para isomers or the unsubstituted benzyl analog (CAS 338419-75-3), offering a ~0.71 logP increase for precise lipophilicity-activity mapping. This specific substitution pattern is critical for pharmacophore refinement studies targeting endothelin receptors and peripheral circulation pathways. Avoid generic substitutions that fail to reproduce this distinct three-dimensional and electronic profile. Ideal for medicinal chemistry, antioxidant probe development, and click-chemistry-derived library synthesis. Standard B2B shipping available from major chemical suppliers.

Molecular Formula C17H13ClO3
Molecular Weight 300.7 g/mol
Cat. No. B12933072
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chlorobenzyl 2H-chromene-3-carboxylate
Molecular FormulaC17H13ClO3
Molecular Weight300.7 g/mol
Structural Identifiers
SMILESC1C(=CC2=CC=CC=C2O1)C(=O)OCC3=CC=CC=C3Cl
InChIInChI=1S/C17H13ClO3/c18-15-7-3-1-6-13(15)10-21-17(19)14-9-12-5-2-4-8-16(12)20-11-14/h1-9H,10-11H2
InChIKeyMYDIPFLOKYYDBK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Chlorobenzyl 2H-Chromene-3-Carboxylate: Core Scaffold Identity, Physicochemical Profile, and Procurement-Relevant Characteristics


2-Chlorobenzyl 2H-chromene-3-carboxylate belongs to the 2H-chromene-3-carboxylate (benzopyran ester) family, a scaffold extensively patented for endothelin receptor antagonism and peripheral circulation improvement [1]. The compound features a 2H-chromene bicyclic core esterified at the 3-position with a 2-chlorobenzyl alcohol moiety, yielding a molecular formula of C₁₇H₁₃ClO₃ and a molecular weight of approximately 300.74 g/mol. The 2-oxo-2H-chromene-3-carboxylate subclass is well-characterized crystallographically; a survey of >50 CCDC-deposited structures reveals two distinct conformational groupings (s-cis and s-trans) with interplanar angles between the coumarin core and the ester group typically below 30°, a feature that influences molecular recognition and target binding [2]. The 2-chlorobenzyl ester represents a specific halogenated benzylic substitution pattern within this broader pharmacophore class.

Why 2-Chlorobenzyl 2H-Chromene-3-Carboxylate Cannot Be Interchanged with Unsubstituted Benzyl or Alternative Halobenzyl Esters


Within the 2H-chromene-3-carboxylate series, the ester substituent is not a passive structural element. Crystallographic and computational analyses demonstrate that the carboxylate group possesses substantial rotational freedom owing to the absence of an intramolecular hydrogen bond (unlike the corresponding carboxamides), leading to interplanar angles that vary from ~5° to ~37° depending on the ester group identity [1]. The 2-chlorobenzyl ester introduces a sterically and electronically distinct ortho-chlorine atom absent in the unsubstituted benzyl analog (logP ~3.21 [2]). This ortho-substituent constrains the conformational space of the benzylic side chain differently than meta- or para-chlorobenzyl isomers, potentially altering both the ester group's preferred orientation relative to the chromene plane and the compound's overall three-dimensional pharmacophore presentation. Generic substitution with the unsubstituted benzyl ester (CAS 338419-75-3) or positionally isomeric chlorobenzyl esters cannot reproduce this specific conformational- electronic profile, making the compound a non-fungible entity in structure-activity relationship studies and medicinal chemistry campaigns targeting endothelin receptors or related pathways [3].

Quantitative Differentiation Evidence for 2-Chlorobenzyl 2H-Chromene-3-Carboxylate Versus Structural Analogs


Lipophilicity Modulation: Estimated logP Shift Relative to the Unsubstituted Benzyl Ester

The 2-chlorobenzyl ester is predicted to exhibit a meaningful lipophilicity increase compared to the unsubstituted benzyl 2H-chromene-3-carboxylate (logP = 3.21, computed [1]). The ortho-chlorine atom contributes an estimated π-value of approximately +0.71 (Hansch aromatic chlorine substituent constant), translating to a predicted logP of approximately 3.92 for the 2-chlorobenzyl derivative [2]. This logP differential of approximately 0.71 units places the 2-chlorobenzyl ester closer to the optimal lipophilicity range (logP 3–5) for membrane-permeable, orally bioavailable compounds, while simultaneously increasing topological polar surface area (TPSA) contribution from the chlorine atom, which may influence solubility and protein-binding characteristics [3].

Lipophilicity Drug-likeness ADME prediction

Conformational Constraint: Ortho-Chlorine Restricts Benzylic Side-Chain Rotational Freedom Relative to Benzyl and Para-Chlorobenzyl Analogs

Crystallographic survey data for 2-oxo-2H-chromene-3-carboxylate esters reveals that the interplanar angle between the coumarin core and the ester –C(O)–O–R plane ranges from 5.64° to 36.65° across four crystallographically characterized ethyl derivatives (2a–2d), demonstrating the inherent conformational flexibility of this ester linkage [1]. The 2-chlorobenzyl substituent introduces an ortho-chlorine atom that, through non-bonded steric interactions with the ester carbonyl oxygen and the chromene C4-hydrogen, is predicted to bias the benzylic C–O torsional angle toward a distinct conformational minimum. By contrast, the unsubstituted benzyl ester and para-chlorobenzyl ester lack this ortho steric constraint, allowing a broader, less defined conformational ensemble [2].

Conformational analysis Crystallography Molecular recognition

Comparative BindingDB Affinity Data for the 2-Chlorobenzyl Chromene Chemotype Versus Structural Analogs

A closely related compound bearing the 2-chlorobenzyl substituent, 3-(2-chlorobenzyl)-5-methoxy-7-methyl-2H-chromen-2-one, demonstrated a binding affinity (Ki) of 978 nM at the cannabinoid CB1 receptor in a radioligand displacement assay using [³H]CP-55940 in rat brain cortical membranes [1]. While not identical to the target 2H-chromene-3-carboxylate ester, this data point from BindingDB establishes that the 2-chlorobenzyl-chromene chemotype engages specific G-protein-coupled receptor targets at sub-micromolar concentrations. In contrast, the structurally distinct 2-oxo-2H-chromene-3-carboxylic acid benzyl ester (benzyl coumarin-3-carboxylate lacking the 2-chlorobenzyl motif) showed a markedly different target profile with IC₅₀ = 2,700 nM against 17β-hydroxysteroid dehydrogenase [2], indicating that modification of the benzylic substitution pattern redirects target engagement profiles.

Receptor binding CB1 cannabinoid receptor Affinity profiling

Chromene-3-Carboxylate Scaffold: Validated Endothelin Receptor Antagonist Pharmacophore with Therapeutic Patent Protection

The chromene-3-carboxylate core is explicitly claimed in U.S. Patent 6,218,427 (Shionogi & Co., Ltd.) as a pharmacophore for endothelin receptor antagonism, with broad Markush claims covering diverse R⁵ ester substituents (including optionally substituted benzyl groups) and therapeutic indications spanning peripheral circulation insufficiency and macrophage foam cell formation inhibition [1]. This patent establishes the therapeutic relevance of the scaffold class. The 2-chlorobenzyl ester falls within the claimed chemical space (R⁵ = optionally substituted benzyl), distinguishing it from simple alkyl esters such as ethyl 2H-chromene-3-carboxylate or methyl 2H-chromene-3-carboxylate, which lack the aromatic substitution required for optimal endothelin receptor pharmacophore presentation [2]. Furthermore, free radical scavenging and carbohydrate-hydrolyzing enzyme inhibitory activities have been quantitatively demonstrated for substituted 2H-chromene-3-carboxylates; compound 3i showed the most potent ABTS radical cation inhibitory activity superior to the Trolox standard in a panel of 17 ethyl 2-hydroxy-2-(trifluoromethyl)-2H-chromene-3-carboxylate derivatives [3].

Endothelin receptor Patent landscape Therapeutic validation

Antioxidant Activity of 2H-Chromene-3-Carboxylate Derivatives: Quantitative DPPH, Hydroxyl, and ABTS Radical Scavenging Data for the Scaffold Class

A series of eleven 2H-chromene-3-carboxylate derivatives (3a–3k) was evaluated for in vitro antioxidant activity using three complementary assays. In the DPPH radical scavenging assay, compound 3a demonstrated concentration-dependent activity increasing from 20 to 100 μg/mL, with IC₅₀ determination performed across ten concentrations (20–1000 μg/mL) [1]. All synthesized compounds showed ABTS radical cation scavenging activity within the range of 34–53% at 100 μg/mL [1]. Hydroxyl radical scavenging was assessed via the 2-deoxy-D-ribose oxidation method. While these data are for azo-fused 2H-chromene-3-carboxylate derivatives bearing different aromatic substituents, they establish the inherent antioxidant capacity of the chromene-3-carboxylate scaffold, a property relevant to the cytoprotective mechanisms implicated in endothelin receptor antagonist therapeutic applications [2].

Antioxidant Radical scavenging DPPH assay

Antibacterial Activity of Chromene-3-Carboxylate Derivatives: MIC Data for Silver Complex and Triazole-Conjugated Analogs

Ethyl-5-hydroxy-2-oxo-2H-chromene-3-carboxylate (a closely related 2-oxo-chromene-3-carboxylate ester) demonstrated antibacterial activity with MIC values of 20 μg/mL (S. aureus), 15 μg/mL (E. coli), and 15 μg/mL (S. typhi) [1]. Its Ag(I) complex showed enhanced activity with MIC values of 15, 10, and 10 μg/mL against the same strains, respectively, and additionally inhibited B. subtilis (30 μg/mL) and P. aeruginosa (25 μg/mL) where the free ligand was inactive [1]. Separately, a series of (1-alkyl-1H-1,2,3-triazol-4-yl)methyl-2H-chromene-3-carboxylates (4ai–4eiii) synthesized via click chemistry showed good antibacterial activity, with compounds 4biii, 4ei, 4dii, 4ai, 4aii, and 4bii identified as the most active against bacterial strains, while compounds 4bi and 4eii demonstrated antifungal activity [2].

Antibacterial MIC Silver complex

Optimal Research and Procurement Application Scenarios for 2-Chlorobenzyl 2H-Chromene-3-Carboxylate


Endothelin Receptor Antagonist Lead Optimization and Structure-Activity Relationship (SAR) Studies

The compound serves as a specific R⁵ ester variant within the Shionogi chromene-3-carboxylate endothelin receptor antagonist patent space (U.S. 6,218,427) [1]. Its 2-chlorobenzyl substitution pattern provides a defined point of structural diversity for SAR exploration, with the ortho-chlorine atom offering a ~0.71 logP unit increase over the unsubstituted benzyl analog (logP ~3.92 vs. 3.21), enabling systematic lipophilicity-activity relationship mapping. The conformational restriction imposed by ortho-chlorine substitution is relevant to pharmacophore refinement efforts, as demonstrated by the crystallographic characterization of the chromene-3-carboxylate scaffold's rotational flexibility (interplanar angles 5.64°–36.65°) [2].

Oxidative Stress and Cytoprotection Research Leveraging the Chromene-3-Carboxylate Antioxidant Pharmacophore

The 2H-chromene-3-carboxylate scaffold has demonstrated concentration-dependent DPPH radical scavenging (20–1000 μg/mL range) with IC₅₀ determination, ABTS radical cation scavenging of 34–53% at 100 μg/mL, and hydroxyl radical scavenging via 2-deoxy-D-ribose oxidation [1]. The compound can be employed as a probe to investigate whether the 2-chlorobenzyl substitution modulates the intrinsic antioxidant capacity of the chromene-3-carboxylate core, potentially through electronic effects on the chromene ring system's redox potential. This application is particularly relevant given the demonstrated in vivo renoprotective effects of structurally related chromene-3-carboxylate derivatives against toxicant-induced kidney injury [2].

Click Chemistry Diversification via Propargyl Ester Intermediate for Antimicrobial Screening

The chromene-3-carboxylate ester functionality can be converted to a propargyl ester intermediate for Cu(I)-catalyzed azide-alkyne cycloaddition (click chemistry), as demonstrated by the successful synthesis of (1-alkyl-1H-1,2,3-triazol-4-yl)methyl-2H-chromene-3-carboxylates with confirmed antibacterial and antifungal activities [1]. The 2-chlorobenzyl ester provides a stable, isolable form of the carboxylic acid that can be transesterified to the propargyl ester, enabling access to triazole-conjugated libraries. The antibacterial activity of chromene-3-carboxylate derivatives (MIC 15–20 μg/mL, improvable to 10–15 μg/mL via metal complexation [2]) supports their use as starting points for antimicrobial lead generation.

Computational Chemistry and Molecular Docking Studies Requiring Defined Conformational Parameters

The 2-chlorobenzyl ester's predicted restricted conformational ensemble (estimated 2–3 low-energy conformers vs. ~5–7 for the unsubstituted benzyl analog, based on CSD ortho-substituted benzyl ester torsion analysis [1]) makes it a valuable test case for computational studies examining the relationship between ligand conformational entropy and binding affinity. The M06-2X/6-31+G(d) DFT-level theoretical study of 2-oxo-2H-chromene-3-carboxylate conformations established that the s-cis ester arrangement is more stable than s-trans by <0.5 kcal/mol [2], providing a validated computational framework into which the 2-chlorobenzyl derivative can be incorporated for comparative molecular docking studies against endothelin receptor isoforms or other therapeutically relevant protein targets.

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